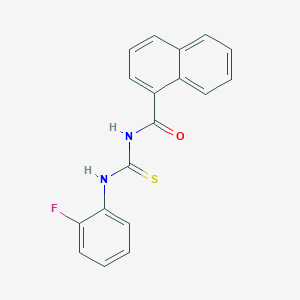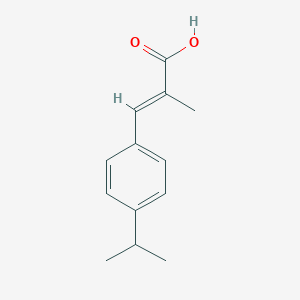![molecular formula C16H19NO4S B253214 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide, also known as TMEB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. TMEB belongs to the class of compounds known as benzamides, which have been shown to have various biological activities. In
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the migration of immune cells such as neutrophils and macrophages. In animal models, this compound has been shown to reduce inflammation and pain in a dose-dependent manner.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide is its potential as a therapeutic agent for inflammatory diseases and cancer. This compound has been shown to have anti-inflammatory and anticancer properties in vitro and in vivo, making it a promising candidate for further study. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, this compound has not been extensively studied for its pharmacokinetic properties, which may affect its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide. One area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the optimal dose and administration route for this compound in these conditions. Another area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Additionally, this compound could be studied in combination with other therapeutic agents to determine its potential as a synergistic treatment for cancer.
Métodos De Síntesis
The synthesis of 3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide involves a multistep process that starts with the reaction between 2-thiophenemethanol and 3,4,5-trimethoxybenzoyl chloride to form 3,4,5-trimethoxy-N-(2-thienylmethyl)benzamide. This intermediate is then reacted with ethyl magnesium bromide to produce the final product, this compound. The synthesis method has been optimized to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been studied for its potential therapeutic properties in various scientific research applications. One area of interest is its anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo, suggesting that it may have potential as a treatment for inflammatory diseases. Additionally, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
Fórmula molecular |
C16H19NO4S |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
3,4,5-trimethoxy-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C16H19NO4S/c1-19-13-9-11(10-14(20-2)15(13)21-3)16(18)17-7-6-12-5-4-8-22-12/h4-5,8-10H,6-7H2,1-3H3,(H,17,18) |
Clave InChI |
SKGBFUKYQVAIFX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CC=CS2 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253132.png)
![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)

![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide](/img/structure/B253137.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)
![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)






